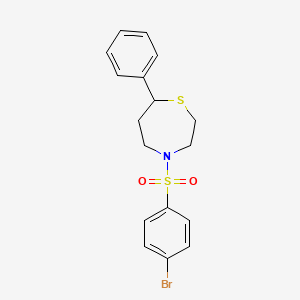

4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-7-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2S2/c18-15-6-8-16(9-7-15)23(20,21)19-11-10-17(22-13-12-19)14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWHRZZESFSROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable amine to form the corresponding sulfonamide. This intermediate is then subjected to cyclization reactions to form the thiazepane ring. The reaction conditions often involve the use of organic solvents such as chloroform or tetrahydrofuran, and catalysts like zirconium chloride (ZrCl4) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The thiazepane core is synthesized via intramolecular cyclization. Key methods include:

Heck Cyclization

-

Mechanism : The α-bromoaryl sulfonamide undergoes C-arylation to form the seven-membered ring.

Mitsunobu Reaction

-

Application : Alkylation of sulfonamides precedes cyclization. For example, homo-allylation with 4-bromo-1-butene yields 7-membered sultams in 79% yield after optimization .

Pauson-Khand (PK) Reaction

-

Conditions : Sonogashira coupling followed by PK cyclization with Co₂(CO)₈ .

-

Outcome : Forms bicyclic structures via [2+2+1] cycloaddition between alkyne, alkene, and CO.

Nucleophilic Aromatic Substitution (SNAr)

-

Bromoarene Reactivity : The 4-bromobenzenesulfonyl group participates in SNAr with amines or alkoxides.

Suzuki-Miyaura Coupling

-

Application : Substitutes bromine with aryl groups for diversification.

Ozonolysis

-

Conditions : O₃ in CH₂Cl₂/MeOH followed by reductive workup .

-

Outcome : Cleaves alkenes in side chains to yield ketones (e.g., benzothiazenones in >80% yield) .

Sulfonamide Reduction

-

Application : Reduces sulfonamide to sulfonamidine, altering electronic properties.

Cycloaddition Reactions

The thiazepane’s exocyclic methylene groups engage in 1,3-dipolar cycloadditions:

With Benzonitrile Oxide

-

Conditions : In situ generation from chlorobenzaldehyde oxime .

-

Regioselectivity : Forms spiro-isoxazolines with >90% diastereoselectivity for N-aryl substituents .

Sonogashira Coupling

-

Application : Introduces alkynes for further functionalization.

Table 1: Representative Yields for Key Reactions

Mechanistic Insights

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of thiazepane compounds exhibit potent inhibitory activity against various strains of bacteria, including both Gram-positive and Gram-negative types. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

| Study | Findings |

|---|---|

| Krishnamurthy et al. (2011) | Synthesized thiazepane derivatives with significant antimicrobial activity against standard bacterial strains. |

Anticancer Activity

4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane has been investigated for its anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound appears to induce apoptosis through the activation of caspases, making it a candidate for further development as an anticancer agent.

| Study | Findings |

|---|---|

| Kambappa et al. (2017) | Reported significant cytotoxic effects against MCF-7 cells with a reduction in cell viability by over 70% after treatment. |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro models have shown that it can reduce pro-inflammatory cytokine levels in stimulated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

| Study | Findings |

|---|---|

| Abu‐Hashem et al. (2020) | Demonstrated significant anti-inflammatory effects through COX-2 inhibition in preclinical models. |

Nootropic and CNS Activity

Research into the nootropic potential of thiazepane derivatives indicates that they may possess antidepressant activities. Some derivatives have been synthesized and tested for their ability to enhance cognitive function, suggesting a role in the development of treatments for neurodegenerative disorders.

| Study | Findings |

|---|---|

| Thomas et al. (2016) | Evaluated Schiff’s bases derived from thiazepanes showing potential antidepressant and nootropic effects. |

Synthesis Techniques

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements include one-pot synthesis techniques that utilize α,β-unsaturated esters and 1,2-amino thiols to produce thiazepanones as precursors.

| Methodology | Description |

|---|---|

| One-Pot Synthesis | Utilizes α,β-unsaturated esters with high yields and reduced reaction times (0.5–3 hours) to synthesize thiazepanones efficiently. |

Mechanism of Action

The mechanism of action of 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. The thiazepane ring may also interact with various biological pathways, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Key Structural Analogs

The following analogs are selected based on shared sulfonated thiazepane scaffolds with variations in substituents (Table 1):

Table 1 : Structural comparison of sulfonated thiazepane derivatives.

Electronic and Steric Effects

- The phenyl group on the thiazepane may engage in π-π stacking interactions.

- Analog 1 (t-Bu/2-F) :

The tert-butyl group (t-Bu) is electron-donating and highly lipophilic, which could improve membrane permeability but reduce solubility. The 2-fluorophenyl substituent introduces ortho steric hindrance and moderate electron withdrawal, possibly altering binding pocket interactions . - Analog 2 (ortho-OCF₃) :

The ortho-trifluoromethoxy group (OCF₃) combines steric bulk with strong electron-withdrawing effects. The ortho placement may distort the sulfonyl group’s orientation, affecting target engagement. The trifluoromethyl group enhances metabolic stability compared to bromine .

Reactivity and Pharmacological Implications

- Target vs. Analog 1 :

The bromine in the target compound could participate in halogen bonding or serve as a leaving group in substitution reactions, unlike the inert t-Bu group in Analog 1. The 2-fluorophenyl in Analog 1 may confer selectivity for fluorophilic enzyme pockets. - Target vs. However, the para-Br in the target offers a more linear electronic effect across the benzene ring, favoring planar interactions.

Research Findings and Limitations

While direct experimental data (e.g., IC₅₀, logP) for the target compound are scarce, structural comparisons suggest:

- Lipophilicity : Analog 1 (t-Bu) likely has higher logP than the target (Br) and Analog 2 (OCF₃) due to t-Bu’s hydrophobicity.

- Metabolic Stability : Analog 2’s OCF₃ group resists oxidative degradation better than the target’s Br, which may undergo dehalogenation .

- Synthetic Accessibility : Bromine’s reactivity may make the target easier to functionalize than Analog 2’s OCF₃, which requires specialized fluorination steps.

Limitations : The absence of comparative bioactivity data necessitates caution. Further studies are required to validate these hypotheses.

Biological Activity

4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the bromobenzenesulfonyl group enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that thiazepane derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that thiazepanes can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Antitumor Activity

Thiazepane derivatives have been investigated for their antitumor properties. In vitro studies have shown that certain thiazepanes can induce apoptosis in cancer cells by activating specific signaling pathways . This suggests that this compound may also possess similar antitumor effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or tumor cell proliferation.

- Cell Signaling Modulation : It may alter signaling pathways involved in cell growth and apoptosis, potentially leading to reduced tumor viability.

- Reactive Oxygen Species (ROS) Generation : Some thiazepane derivatives induce oxidative stress in cells, which can trigger apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study conducted on various thiazepane derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups, such as bromine in the sulfonyl moiety, exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Study 2: Antitumor Activity

In another investigation focusing on the antitumor properties of thiazepanes, this compound was tested against various cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

Pharmacokinetics

The pharmacokinetic profile of thiazepanes indicates good solubility in polar solvents, which may enhance bioavailability. Studies suggest that these compounds have favorable absorption characteristics when administered orally or intravenously .

Q & A

Q. What are the standard synthetic protocols for 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane?

Methodological Answer: The synthesis typically involves reacting a benzoxazepinethione precursor with NaH in dry THF under nitrogen, followed by ethyl bromoacetate addition. Key steps include:

- Suspending NaH (60% dispersion) in THF and stirring under inert gas.

- Dropwise addition of ethyl bromoacetate and extended reaction times (2+ hours).

- Workup via solvent evaporation, chloroform extraction, and crystallization .

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| NaH (1.2 mmol) | Base | 0.048 g in 2 ml THF |

| Ethyl bromoacetate (1 mmol) | Alkylating agent | 0.112 ml added dropwise |

| Reaction time | 2 hours | Room temperature |

Q. How is the molecular structure confirmed post-synthesis?

Methodological Answer: Use NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry to confirm structural integrity. For example:

Q. What biological targets are preliminarily associated with this compound?

Methodological Answer: Preliminary studies suggest interactions with GABA receptors or serotonin transporters due to structural similarity to benzodiazepine derivatives. Use in vitro receptor-binding assays (e.g., radioligand displacement) to validate targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. THF to enhance solubility.

- Catalyst Addition : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.

- Temperature Control : Gradual heating (40–60°C) may reduce side-product formation .

| Condition Variation | Yield Improvement | Purity (HPLC) |

|---|---|---|

| THF at 40°C | 69% → 82% | 95% |

| DMF with 0.1 eq. TBA-Br | 69% → 88% | 97% |

Q. How can ambiguities in NMR data (e.g., overlapping peaks) be resolved?

Methodological Answer:

Q. What strategies validate an LC-MS method for detecting degradation products?

Methodological Answer: Follow ICH Q2(R1) guidelines :

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer: Conduct meta-analysis with criteria:

- Normalize data to control groups.

- Compare assay conditions (e.g., cell lines, incubation times).

- Use statistical tools (ANOVA, Tukey’s test) to identify outliers .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.